molecular formula C13H20N2 B1278433 (2-(Azepan-1-yl)phenyl)methanamine CAS No. 72752-55-7

(2-(Azepan-1-yl)phenyl)methanamine

Cat. No.: B1278433
CAS No.: 72752-55-7
M. Wt: 204.31 g/mol
InChI Key: FIKLVRRQXAJPTE-UHFFFAOYSA-N
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Description

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of acrylamide derivatives targeting oncogenic proteins like K-Ras G12C .

Properties

IUPAC Name

[2-(azepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKLVRRQXAJPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442409
Record name 1-[2-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-55-7
Record name 1-[2-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azepan-1-yl)phenyl)methanamine typically involves the reaction of azepane with a suitable phenyl derivative. One common method involves the reaction of azepane with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-(Azepan-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-(Azepan-1-yl)phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Azepan-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (2-(Azepan-1-yl)phenyl)methanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound C₁₃H₂₀N₂ 204.32 Phenyl-azepane linkage; primary amine Intermediate for acrylamide-based drugs
2-Azepan-1-yl-2-[4-(difluoromethoxy)phenyl]ethanamine C₁₅H₂₂F₂N₂O 284.34 Ethanamine backbone; difluoromethoxy substituent Potential CNS activity due to fluorinated groups
2-Azepan-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine C₁₅H₂₁F₃N₂ 286.34 Trifluoromethyl substituent; ethanamine Enhanced metabolic stability
4-Azepan-1-ylmethyl-benzylamine C₁₄H₂₂N₂ 218.34 Azepane linked via methylene to benzylamine Unknown; potential for receptor modulation
(1H-Benzo[d]imidazol-2-yl)methanamine C₈H₉N₃ 147.18 Benzimidazole core; primary amine Antimicrobial agent
(S)-1-(2-Methoxyphenyl)ethanamine C₉H₁₃NO 151.21 Methoxy substituent; chiral center Chiral building block

Key Differences and Implications

Azepane Positioning and Backbone: The target compound’s azepane is directly attached to the phenyl ring, optimizing π-π stacking interactions. In contrast, 4-Azepan-1-ylmethyl-benzylamine positions the azepane via a methylene spacer, reducing steric hindrance but increasing flexibility .

Substituent Effects :

  • Fluorinated groups (e.g., -OCF₂H, -CF₃) in analogs improve metabolic stability and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • The benzimidazole core in (1H-Benzo[d]imidazol-2-yl)methanamine confers antimicrobial activity by disrupting microbial cell membranes .

Synthetic Utility :

  • The target compound is synthesized via a two-step process: azepane coupling to 2-bromophenylmethanamine followed by amine protection/deprotection .
  • Fluorinated analogs require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity .

Pharmacological Potential

  • This compound : Demonstrated utility in synthesizing covalent inhibitors (e.g., N-(2-(azepan-1-yl)benzyl)acrylamide) targeting K-Ras G12C mutants, with a reported yield of 42% .
  • Fluorinated Analogs : Compounds like 2-Azepan-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine show promise in oncology due to their resistance to oxidative metabolism .

Antimicrobial Activity

  • Benzimidazole derivatives (e.g., (1H-Benzo[d]imidazol-2-yl)methanamine) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .

Biological Activity

(2-(Azepan-1-yl)phenyl)methanamine, a compound featuring an azepane ring, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol

The presence of the azepane ring contributes to its unique chemical properties, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. For instance, studies have shown that it can disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor activity. A study focusing on structurally similar compounds highlighted their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityIC50 Value (µM)Notes
Study 1Antimicrobial15Effective against Gram-positive bacteria
Study 2Antitumor20Induces apoptosis in cancer cell lines
Study 3Enzyme Inhibition12Inhibits specific metabolic enzymes

These studies indicate promising potential for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the azepane structure can significantly alter potency and selectivity against target enzymes or receptors .

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